3,4-Difluoro-5-nitrobenzenesulfonyl chloride

描述

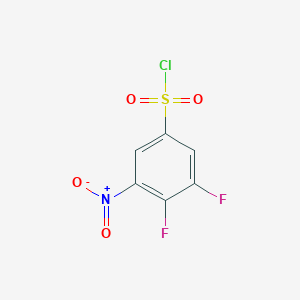

3,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS: 1803826-81-4) is a specialized aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a sulfonyl chloride functional group. This compound is primarily utilized in medicinal chemistry and organic synthesis, where its electron-withdrawing substituents (fluorine and nitro groups) enhance its reactivity in nucleophilic substitution reactions, particularly in the formation of sulfonamides or sulfonate esters . Its nitro group also enables further functionalization, such as reduction to amines, making it a versatile intermediate in multi-step syntheses .

属性

IUPAC Name |

3,4-difluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKKCALWKAVFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves multiple steps:

Sulfonation: The process begins with the sulfonation of a suitable precursor, such as o-dichlorobenzene, to form 3,4-dichlorobenzenesulfonyl chloride.

Nitration: The sulfonyl chloride is then nitrated to produce 3,4-dichloro-5-nitrobenzenesulfonyl chloride.

Fluorination: The chlorine atoms are replaced with fluorine atoms through a fluorination reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness.

化学反应分析

Types of Reactions: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium hydroxide or potassium carbonate.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Coupling Reactions: Catalysts like palladium and bases such as lithium carbonate are employed.

Major Products:

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Amino Derivatives: Resulting from the reduction of the nitro group.

Aryl Derivatives: Produced through coupling reactions with other aromatic compounds.

科学研究应用

Pharmaceutical Development

3,4-Difluoro-5-nitrobenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antiviral agents. For instance, it has been used to develop inhibitors targeting HIV replication, demonstrating enhanced potency compared to traditional sulfonamide derivatives .

Synthesis of Sulfonamides

The compound is instrumental in synthesizing sulfonamides, which are important in medicinal chemistry due to their antibacterial properties. The reaction of this compound with amines yields a variety of sulfonamide derivatives that are evaluated for biological activity against various pathogens .

Material Science

In material science, this compound is utilized to create functionalized polymers and materials with specific properties. Research has demonstrated its role in synthesizing poly(arylene ether)s that exhibit enhanced thermal stability and mechanical properties .

Case Studies

作用机制

The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles and reducing agents:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

相似化合物的比较

Comparison with Structurally Similar Compounds

3,4-Difluorobenzenesulfonyl Chloride

This compound shares the same core structure as the target molecule but lacks the nitro group at position 3. Key differences include:

- Reactivity : The absence of the nitro group reduces electron-deficient character, leading to slower reaction kinetics in nucleophilic substitutions compared to 3,4-difluoro-5-nitrobenzenesulfonyl chloride.

- Applications : Primarily used in less demanding synthetic routes where nitro-group-driven reactivity is unnecessary. For example, it serves as a precursor for sulfonamide antibiotics but lacks the nitro-mediated redox versatility of its nitro-containing counterpart .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

- Functional Group : The benzoyl chloride group exhibits distinct reactivity, favoring Friedel-Crafts acylation or amide formation rather than sulfonamide synthesis.

- Electron Effects: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than nitro (-NO₂), making this compound highly electrophilic but less stable under basic conditions .

- Hazards: Limited hazard data are available, but benzoyl chlorides generally pose higher risks of hydrolysis-induced corrosivity compared to sulfonyl chlorides .

3,4-Difluoro-5-(trifluoromethyl)benzyl Bromide

Highlighted in the same product catalog as the target compound, this benzyl bromide derivative diverges in functional group and substituents:

- Leaving Group : The benzyl bromide group facilitates alkylation reactions, contrasting with the sulfonyl chloride’s role in nucleophilic substitutions.

Comparative Data Table

Key Research Findings

- Nitro Group Impact: The nitro group in this compound significantly accelerates sulfonamide formation compared to non-nitro analogs, as demonstrated in kinetic studies of nucleophilic aromatic substitution .

- Stability Trade-offs : While the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride enhances electrophilicity, it also increases susceptibility to hydrolysis, limiting its shelf life compared to sulfonyl chlorides .

- Synthetic Versatility : The nitro group in the target compound allows for sequential reduction to amines, enabling its use in multi-step syntheses of fluorinated aromatic diamines, a process validated in SnCl₂-mediated reductions .

生物活性

3,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DFNBSC is characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a sulfonyl chloride functional group. The structure can be represented as follows:

This configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFNBSC and related compounds. The presence of electron-withdrawing groups, such as fluorine and nitro groups, has been shown to enhance antibacterial activity. For instance, a series of sulfonyl hydrazone derivatives demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .

Table 1: Antibacterial Activity of DFNBSC Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| DFNBSC | E. coli | 12.5 |

| DFNBSC | S. aureus | 25 |

| Sulfonyl Hydrazone | Pseudomonas aeruginosa | 6.25 |

The table illustrates that DFNBSC exhibits moderate antibacterial activity, while derivatives with similar structures show enhanced efficacy against resistant strains.

Anticancer Potential

DFNBSC has also been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, certain sulfonamide derivatives have shown potent cytotoxicity against human tumor cell lines .

Case Study: Antitumor Activity

In a study focusing on the anticancer effects of sulfonamide derivatives, compounds were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications in the sulfonyl group significantly influenced the cytotoxic effects on cancer cells, suggesting that DFNBSC could be a candidate for further development in cancer therapeutics .

The mechanism by which DFNBSC exerts its biological effects involves interaction with biological molecules, particularly proteins. Sulfonyl chlorides like DFNBSC can modify amino acids within proteins, potentially altering their function and leading to antimicrobial or anticancer effects.

| Mechanism | Description |

|---|---|

| Protein Modification | Reacts with amino acids, affecting protein function |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells |

| Inhibition of Enzymatic Activity | Blocks key enzymes involved in bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。